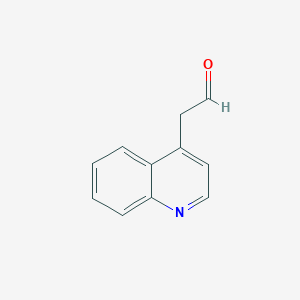
2-(Quinolin-4-YL)acetaldehyde
Overview
Description
2-(Quinolin-4-YL)acetaldehyde is a chemical compound that belongs to the quinoline family. Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. The compound features a quinoline ring system, which is known for its broad range of biological and pharmacological activities .
Mechanism of Action
Target of Action
Quinoline and its derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . The presence of the quinoline moiety in various natural compounds and its broad range of biological activities suggest that it may interact with its targets in a similar manner .
Biochemical Pathways
Quinoline derivatives have been found to impact a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structures .
Result of Action
Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of quinoline derivatives has been found to be influenced by various reaction conditions , suggesting that environmental factors may also influence their biological activity.
Biochemical Analysis
Biochemical Properties
2-(Quinolin-4-YL)acetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic and nucleophilic substitution reactions due to the presence of the quinoline moiety . The compound can form salts with acids, similar to benzene and pyridine, which further influences its biochemical interactions . These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to exhibit antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as a nucleophile, initiating reactions and facilitating the formation of products through nucleophilic substitution . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. These molecular interactions are essential for the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These metabolic interactions can influence the compound’s biological activity and therapeutic potential. Additionally, the compound’s effects on metabolic flux and metabolite levels are important considerations for its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biological effects . The compound’s activity and function can be modulated by its localization, making it an important consideration for its therapeutic applications.
Preparation Methods
The synthesis of 2-(Quinolin-4-YL)acetaldehyde can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetophenone, followed by cyclization using a zeolite catalyst . Other methods include the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source . Industrial production methods often employ green and sustainable chemical processes, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
Chemical Reactions Analysis
2-(Quinolin-4-YL)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert it into quinoline alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various quinoline derivatives.
Common reagents and conditions used in these reactions include molecular iodine, silica gel, and ionic liquids under ultrasound at room temperature . Major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and other quinoline derivatives .
Scientific Research Applications
2-(Quinolin-4-YL)acetaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various quinoline derivatives, which are important in drug development.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antimalarial properties.
Medicine: Quinoline derivatives are known for their therapeutic activities, such as anticancer, anti-inflammatory, and analgesic effects.
Industry: The compound is used in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
2-(Quinolin-4-YL)acetaldehyde can be compared with other similar compounds, such as:
Quinoline: The parent compound, known for its broad range of biological activities.
4-Hydroxy-2-quinolones: These compounds are known for their antibacterial and antifungal properties.
Quinolinyl-pyrazoles: These derivatives exhibit significant pharmacological activities, including anticancer and anti-inflammatory effects.
Properties
IUPAC Name |
2-quinolin-4-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPQHAAUCSUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627139 | |
| Record name | (Quinolin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545423-96-9 | |
| Record name | (Quinolin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)


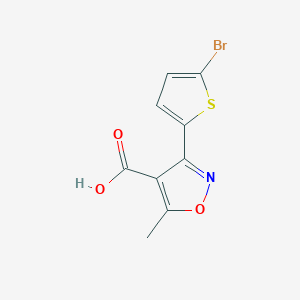
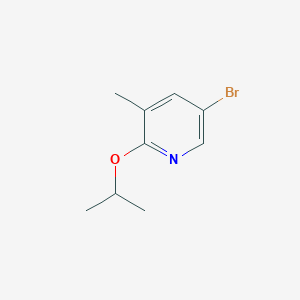
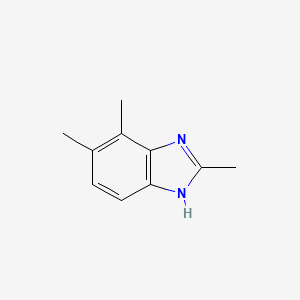
![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)
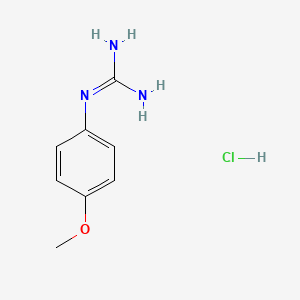
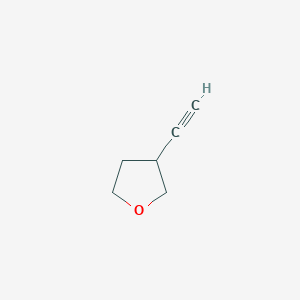
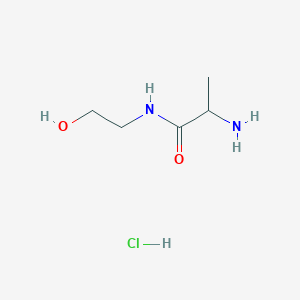

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
